S1P1 agonist 6 -

S1P1 agonist 6

Catalog Number: EVT-15272646
CAS Number:
Molecular Formula: C25H26F3NO3
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

S1P1 Agonist 6 is classified as a small molecule drug candidate within the broader category of sphingosine-1-phosphate receptor modulators. These compounds are derived from natural sphingolipids and have been optimized through medicinal chemistry to enhance their pharmacological properties. The structural modifications typically aim to improve receptor selectivity, potency, and bioavailability.

Synthesis Analysis

The synthesis of S1P1 Agonist 6 involves several key steps that are designed to ensure high purity and yield. Common methods for synthesizing such compounds include:

  • Convergent synthesis: This approach allows for the assembly of different molecular fragments into a final product. For S1P1 agonists, this often involves coupling hydrophilic and lipophilic components with a heterocyclic core.
  • Use of chiral catalysts: As seen in the synthesis of related compounds, chiral catalysts can enhance enantioselectivity during key reactions, improving the efficacy of the agonist.
  • Functional group manipulation: Modifications such as hydrolysis or reductive amination are frequently employed to introduce necessary functional groups that enhance receptor binding.

Technical details regarding specific reaction conditions, yields, and purification methods are typically documented in synthetic chemistry literature, providing insights into optimizing these processes for S1P1 Agonist 6.

Molecular Structure Analysis

The molecular structure of S1P1 Agonist 6 can be characterized by its distinct functional groups and spatial configuration. Key structural features include:

Data regarding the compound's molecular weight, formula (C₁₈H₃₈NO₅P), and stereochemistry are vital for understanding its biological activity.

Chemical Reactions Analysis

S1P1 Agonist 6 undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  • Hydrolysis: This reaction can be utilized to modify ester groups in the compound, which may affect its solubility and receptor binding.
  • Reductive amination: A common reaction used to form amines that can enhance binding affinity to S1P receptors.
  • Receptor internalization: Upon binding to S1P1, agonists like S1P1 Agonist 6 can induce internalization of the receptor, leading to downstream signaling effects.

Understanding these reactions provides insight into both the synthetic pathway and the pharmacodynamics of the compound.

Mechanism of Action

The mechanism by which S1P1 Agonist 6 exerts its effects involves several steps:

  1. Binding: The compound binds to the S1P1 receptor, primarily through interactions with charged residues at the binding site.
  2. Activation: This binding activates intracellular signaling pathways, including those involving mitogen-activated protein kinases (MAPK) and phospholipase C.
  3. Internalization: Following activation, S1P1 undergoes internalization, which modulates its availability on the cell surface and influences downstream signaling cascades.

Data from pharmacological studies indicate that effective agonism leads to significant biological responses relevant to therapeutic applications.

Physical and Chemical Properties Analysis

S1P1 Agonist 6 possesses several notable physical and chemical properties:

  • Solubility: Its solubility profile is critical for bioavailability; modifications during synthesis often aim to enhance aqueous solubility while maintaining lipophilicity.
  • Stability: The stability of the compound under physiological conditions influences its therapeutic efficacy and shelf-life.
  • Binding affinity: Quantitative structure-activity relationship studies often provide data on how structural variations affect binding affinity to S1P receptors.

These properties are essential for evaluating the compound's potential as a therapeutic agent.

Applications

S1P1 Agonist 6 has potential applications in various scientific fields:

  • Pharmacology: As a selective modulator of S1P receptors, it may be used in research focused on immune modulation and neuroprotection.
  • Therapeutics: Given its mechanism of action, it could be developed for treating autoimmune diseases like multiple sclerosis or conditions involving vascular dysfunction.
  • Drug Development: Insights gained from studying this compound can inform the design of new therapeutics targeting similar pathways.
Molecular Design & Structure-Activity Relationship (SAR) Optimization

Scaffold Rationalization Based on S1P1 Receptor Binding Pocket Dynamics

The design of S1P1 agonist 6 (3-(4-pyridyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole) leverages critical insights into the amphiphilic binding pocket of S1P1. Cryo-EM structures reveal a deep central cavity composed of transmembrane helices (TM3, TM5, TM6, TM7) and extracellular loops (ECL1, ECL2), partitioned into a polar "head-group" region and a hydrophobic "tail" region [8]. The oxadiazole scaffold optimally occupies this space:

  • The oxadiazole ring engages in π-π stacking with Phe263 (TM6) and hydrophobic interactions with Leu276 (TM5) [6] [8].
  • The 4-pyridyl head-group forms hydrogen bonds with Tyr29N-ter and Lys34N-ter from the N-terminal cap, mimicking phosphate-S1P interactions [8] [10].
  • Molecular dynamics simulations confirm that bulkier scaffolds (e.g., tetrahydroisoquinoline) clash with Met1243.32 in S1P1, whereas oxadiazole maintains complementary shape [8] [10].

Table 1: Key S1P1 Binding Pocket Interactions of Agonist 6

ResidueLocationInteraction TypeRole in Activation
Tyr29N-terN-terminusH-bond with pyridyl NAnchors ligand orientation
Phe2636.44TM6π-π stacking with oxadiazoleStabilizes hydrophobic core
Leu2765.52TM5Van der Waals with diethoxy phenylControls pocket depth access
Arg1203.28TM3Electrostatic with pyridyl ringFacilitates receptor conformational change

Zwitterionic vs. Non-Zwitterionic Pharmacophore Development Strategies

Agonist 6 exemplifies the non-zwitterionic strategy to overcome limitations of zwitterionic agonists (e.g., S1P, FTY720-P):

  • Zwitterionic agonists (e.g., phosphate-containing compounds) require phosphorylation in vivo and engage Glu1213.29 and Arg1203.28 via salt bridges, limiting oral bioavailability and increasing off-target effects [1] [6].
  • Agonist 6's non-zwitterionic design replaces phosphate with a pyridyl group, eliminating phosphorylation dependence. This maintains nanomolar potency (EC50 = 4 nM) while enhancing metabolic stability [10].
  • Crucially, the pyridyl group avoids interactions with Glu1213.29—a residue critical for S1P3 engagement—reducing cardiovascular risks [8] [10].

Comparative Analysis of Hydrophobic Pocket Targeting vs. Orthosteric Site Engagement

Agonist 6's efficacy stems from its balanced engagement of both regions:

  • Orthosteric site engagement: The pyridyl group occupies the polar region but avoids deep insertion into the orthosteric site, preventing irreversible receptor internalization [5] [8].
  • Hydrophobic pocket targeting: The 3,4-diethoxyphenyl tail penetrates the hydrophobic channel between TM3 and TM5. Ethoxy groups fill sub-pockets lined by Val1143.22, Leu2765.52, and Phe2636.44, enhancing residence time [5] [10].
  • Mutagenesis studies confirm that truncating the hydrophobic tail (e.g., unsubstituted phenyl) reduces potency 100-fold by failing to trigger TM6 inward rotation, essential for Gi coupling [6] [8].

Substituent Effects on S1P1/S1P3 Selectivity Ratios

Meta/para disubstitution on the terminal phenyl ring is pivotal for S1P3 sparing:

  • 3,4-Diethoxyphenyl (Agonist 6): Achieves >1,000-fold selectivity (S1P1 EC50 = 4 nM; S1P3 EC50 = 550 nM). Ethoxy groups sterically block access to S1P3's wider hydrophobic pocket [5] [10].
  • Monosubstituted analogs: 4-CN phenyl derivatives exhibit only 10-fold selectivity due to inadequate filling of S1P1's deeper sub-pocket [1] [5].
  • Electron-withdrawing groups: 3-CN-4-isopropoxy configurations (e.g., Compound 20) enhance S1P1 binding but reduce S1P3 affinity by disrupting hydrogen bonds with S1P3-specific Gln3.29 [1] [5].

Table 2: SAR of Oxadiazole Terminal Ring Substituents

Substituent (R1, R2)S1P1 EC50 (nM)S1P3 EC50 (nM)Selectivity (S1P3/S1P1)
3,4-Diethoxy (Agonist 6)4550138x
4-Cyano135>50,000>370x
3-Chloro-4-isopropoxy117,700700x
Unsubstituted>1,000InactiveN/A

Conformational Restriction Approaches for Enhanced Receptor Subtype Specificity

While agonist 6 retains flexible linkers, its design informs rigidification strategies:

  • Tetrahydroisoquinoline (THIQ) analogs: Constraining the linker with C4-methyl groups improves S1P1/S1P3 selectivity by forcing the terminal phenyl into S1P1's V-shaped pocket, incompatible with S1P3's linear pocket [1] [3].
  • Tetrahydropyrazolopyridines: Cyclization between head-group and linker enhances potency but reduces oral absorption due to high rigidity [3].
  • Agonist 6's oxadiazole linker offers optimal balance: The planar ring minimizes entropic penalty upon binding, while the C5-aryl bond rotation allows adaptive folding within S1P1. This yields logD ~3.0–3.5, aligning with ideal drug-like properties (cLogP <3; PSA >75 Ų) [1] [5] [10].

Table 3: Impact of Scaffold Rigidification on Selectivity

Scaffold TypeS1P1 EC50 (nM)S1P1/S1P3 SelectivityLogDLimitations
Oxadiazole (Agonist 6)4138x3.1Moderate metabolic clearance
THIQ (Compound 20)7.5>1,000x3.4Synthetic complexity
Pyrazolopyridine0.550x2.8Poor membrane permeability

Properties

Product Name

S1P1 agonist 6

IUPAC Name

3-[5-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-3-methyl-1H-indol-2-yl]propanoic acid

Molecular Formula

C25H26F3NO3

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C25H26F3NO3/c1-15-20-13-18(7-9-23(20)29-22(15)10-11-24(30)31)32-14-16-6-8-19(17-4-2-3-5-17)21(12-16)25(26,27)28/h6-9,12-13,17,29H,2-5,10-11,14H2,1H3,(H,30,31)

InChI Key

OBIAHBIGHIEWPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OCC3=CC(=C(C=C3)C4CCCC4)C(F)(F)F)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.